Cas no 1094322-50-5 (5-(3,5-Difluorophenyl)furan-2-carboxylic acid)

5-(3,5-Difluorophenyl)furan-2-carboxylic acid is a fluorinated furan carboxylic acid derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a difluorophenyl group attached to a furan ring, enhancing its electronic and steric properties, which may improve binding affinity in target interactions. The carboxylic acid moiety allows for further functionalization, making it a versatile intermediate in synthetic chemistry. This compound is particularly valuable in the development of bioactive molecules due to its unique substitution pattern, which can influence metabolic stability and lipophilicity. High-purity grades are available to ensure reproducibility in research applications. Proper handling and storage under inert conditions are recommended to maintain stability.
5-(3,5-Difluorophenyl)furan-2-carboxylic acid structure
1094322-50-5 structure
商品名:5-(3,5-Difluorophenyl)furan-2-carboxylic acid
CAS番号:1094322-50-5
MF:C11H6F2O3
メガワット:224.160350322723
CID:6251361
PubChem ID:43155832

5-(3,5-Difluorophenyl)furan-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-(3,5-Difluorophenyl)-2-furancarboxylic acid
    • 5-(3,5-difluorophenyl)furan-2-carboxylic acid
    • EN300-6486306
    • 1094322-50-5
    • CS-0256414
    • 5-(3,5-Difluorophenyl)furan-2-carboxylic acid
    • インチ: 1S/C11H6F2O3/c12-7-3-6(4-8(13)5-7)9-1-2-10(16-9)11(14)15/h1-5H,(H,14,15)
    • InChIKey: HUYZEVMNBVXIRL-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C=C(C=1)C1=CC=C(C(=O)O)O1)F

計算された属性

  • せいみつぶんしりょう: 224.02850037g/mol
  • どういたいしつりょう: 224.02850037g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 262
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

5-(3,5-Difluorophenyl)furan-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6486306-0.25g
5-(3,5-difluorophenyl)furan-2-carboxylic acid
1094322-50-5 95%
0.25g
$347.0 2023-05-31
Enamine
EN300-6486306-5.0g
5-(3,5-difluorophenyl)furan-2-carboxylic acid
1094322-50-5 95%
5g
$2028.0 2023-05-31
1PlusChem
1P028PQT-10g
5-(3,5-difluorophenyl)furan-2-carboxylicacid
1094322-50-5 95%
10g
$3779.00 2023-12-26
1PlusChem
1P028PQT-250mg
5-(3,5-difluorophenyl)furan-2-carboxylicacid
1094322-50-5 95%
250mg
$491.00 2023-12-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1327084-100mg
5-(3,5-Difluorophenyl)-2-furancarboxylic acid
1094322-50-5 98%
100mg
¥5200.00 2024-08-09
Enamine
EN300-6486306-1.0g
5-(3,5-difluorophenyl)furan-2-carboxylic acid
1094322-50-5 95%
1g
$699.0 2023-05-31
1PlusChem
1P028PQT-5g
5-(3,5-difluorophenyl)furan-2-carboxylicacid
1094322-50-5 95%
5g
$2569.00 2023-12-26
1PlusChem
1P028PQT-100mg
5-(3,5-difluorophenyl)furan-2-carboxylicacid
1094322-50-5 95%
100mg
$350.00 2023-12-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1327084-250mg
5-(3,5-Difluorophenyl)-2-furancarboxylic acid
1094322-50-5 98%
250mg
¥9363.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1327084-500mg
5-(3,5-Difluorophenyl)-2-furancarboxylic acid
1094322-50-5 98%
500mg
¥11793.00 2024-08-09

5-(3,5-Difluorophenyl)furan-2-carboxylic acid 関連文献

5-(3,5-Difluorophenyl)furan-2-carboxylic acidに関する追加情報

5-(3,5-Difluorophenyl)furan-2-carboxylic acid (CAS No. 1094322-50-5): A Comprehensive Overview

The compound 5-(3,5-Difluorophenyl)furan-2-carboxylic acid, with the CAS registry number 1094322-50-5, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of furan carboxylic acid derivatives, which are known for their unique electronic properties and potential applications in drug design and advanced materials. The presence of the difluorophenyl group at the 5-position of the furan ring introduces interesting electronic and steric effects, making this compound a valuable subject for both academic and industrial research.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry due to their ability to modulate pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. The difluorophenyl group in this compound is particularly notable for its role in enhancing the lipophilicity of the molecule, which is a critical factor in drug design. Researchers have explored the use of this compound as a building block for constructing bioactive molecules targeting various therapeutic areas, including cancer, inflammation, and infectious diseases.

The synthesis of 5-(3,5-Difluorophenyl)furan-2-carboxylic acid involves a combination of classical organic synthesis techniques and modern catalytic methods. One prominent approach involves the coupling reaction between a suitably substituted furan derivative and an aryl halide using palladium-catalyzed cross-coupling reactions. This method not only ensures high yields but also allows for precise control over the regiochemistry of the product. Recent advancements in green chemistry have further optimized these synthetic routes, reducing environmental impact while maintaining high efficiency.

In terms of pharmacological activity, this compound has shown promising results in preclinical studies. For instance, it has demonstrated moderate inhibitory activity against several key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, studies have explored its ability to modulate cellular signaling pathways associated with cancer progression, highlighting its potential as a chemotherapeutic agent. These findings underscore the importance of further research into its mechanism of action and toxicity profile.

Beyond its pharmacological applications, 5-(3,5-Difluorophenyl)furan-2-carboxylic acid has also found relevance in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in applications such as light-emitting diodes (LEDs) and photovoltaic devices. Researchers have investigated its ability to act as an electron acceptor or donor in organic semiconductors, which could pave the way for novel materials with enhanced performance characteristics.

From an environmental perspective, understanding the fate and behavior of this compound in natural systems is crucial for assessing its potential ecological impact. Recent studies have focused on its degradation pathways under various environmental conditions, including microbial degradation and photolysis. These investigations are essential for ensuring that its use does not pose unintended risks to ecosystems or human health.

In conclusion, 5-(3,5-Difluorophenyl)furan-2-carboxylic acid (CAS No. 1094322-50-5) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive target for both fundamental research and applied development. As advancements in synthetic methods and computational modeling continue to unfold, this compound is poised to play an increasingly important role in shaping future innovations in chemistry and related fields.

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